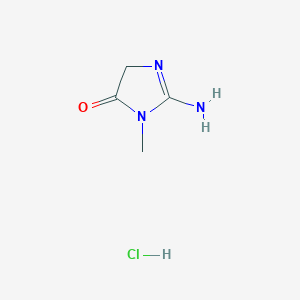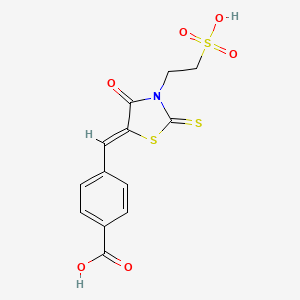![molecular formula C11H15NO2 B2793292 N-[2-(4-Methylphenoxy)ethyl]acetamide CAS No. 313552-85-1](/img/structure/B2793292.png)
N-[2-(4-Methylphenoxy)ethyl]acetamide
説明
N-[2-(4-Methylphenoxy)ethyl]acetamide is an organic compound characterized by its molecular structure, which includes a phenyl ring substituted with a methyl group and an acetamide group attached to an ethyl chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 4-methylphenol with ethylene oxide followed by acetylation.
Nucleophilic Substitution: Another method involves the nucleophilic substitution reaction of 4-methylphenol with ethyl chloride, followed by acetylation of the resulting ether.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are mixed in a reactor under controlled conditions.
Continuous Process: For large-scale production, a continuous process involving a fixed-bed reactor may be employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-Methylbenzoic acid, 4-methylbenzaldehyde.
Reduction Products: N-[2-(4-Methylphenoxy)ethyl]amine.
Substitution Products: Various amides and esters depending on the nucleophile used.
科学的研究の応用
N-[2-(4-Methylphenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is utilized in the production of various chemical products, including polymers and coatings.
作用機序
The mechanism by which N-[2-(4-Methylphenoxy)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can interact with various receptors and enzymes, modulating their function.
類似化合物との比較
N-[2-(4-Methoxyphenoxy)ethyl]acetamide: Similar structure but with a methoxy group instead of a methyl group.
N-[2-(4-Chlorophenoxy)ethyl]acetamide: Similar structure but with a chlorine atom on the phenyl ring.
N-[2-(4-Nitrophenoxy)ethyl]acetamide: Similar structure but with a nitro group on the phenyl ring.
Uniqueness: N-[2-(4-Methylphenoxy)ethyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the methyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-3-5-11(6-4-9)14-8-7-12-10(2)13/h3-6H,7-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPFOLMPTJGPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B2793211.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)



![1-acetyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}piperidine-4-carboxamide](/img/structure/B2793220.png)





![N-(4-butylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2793231.png)

